molecular formula C14H13BrO3 B2782241 Ethyl 2-(6-bromo-2-naphthyloxy)acetate CAS No. 153291-12-4

Ethyl 2-(6-bromo-2-naphthyloxy)acetate

Cat. No.: B2782241
CAS No.: 153291-12-4
M. Wt: 309.159
InChI Key: WXVNFSQYAALDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-bromo-2-naphthyloxy)acetate is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, featuring a bromine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be synthesized through a multi-step process involving the bromination of naphthalene derivatives followed by esterification. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-2-naphthyloxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: 6-bromo-2-naphthyloxyacetic acid and ethanol.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(6-bromo-2-naphthyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-2-naphthyloxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be compared with other naphthalene derivatives such as:

    Ethyl 2-(6-chloro-2-naphthyloxy)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethyl 2-(6-fluoro-2-naphthyloxy)acetate:

    Ethyl 2-(6-iodo-2-naphthyloxy)acetate: Iodine substitution provides unique reactivity, particularly in cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3/c1-2-17-14(16)9-18-13-6-4-10-7-12(15)5-3-11(10)8-13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVNFSQYAALDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.